molecular formula C30H48O2 B12313032 (1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carbaldehyde

(1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carbaldehyde

Cat. No.: B12313032
M. Wt: 440.7 g/mol
InChI Key: VLFUANNVMXKBPF-UHFFFAOYSA-N
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Description

Ursolic aldehyde is a natural product belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects . The molecular formula of ursolic aldehyde is C30H48O2, and it has a molecular weight of 440.7009 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ursolic aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Ursolic aldehyde can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include ursolic acid, its derivatives, and other triterpenoid compounds .

Comparison with Similar Compounds

Ursolic aldehyde is often compared with other pentacyclic triterpenoids such as:

Ursolic aldehyde stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3

InChI Key

VLFUANNVMXKBPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O

Origin of Product

United States

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